molecular formula C12H18BrN3 B2711111 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline CAS No. 1698243-60-5

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline

Cat. No.: B2711111
CAS No.: 1698243-60-5
M. Wt: 284.201
InChI Key: RLUYNBRUGSKKOC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline ( 1698243-60-5) is a chemical compound with the molecular formula C12H18BrN3 and a molecular weight of 284.20 g/mol . This aniline derivative features a bromine substituent and a 2,4-dimethylpiperazine group, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure is characterized by the SMILES notation CC1CN(CCN1C2=C(C=C(C=C2)Br)N)C . This compound is supplied as a powder and is recommended to be stored at +4°C to maintain stability . As a specialized intermediate, it is primarily used in pharmaceutical research and development, for instance, in the synthesis of more complex molecules such as benzyl N-[5-bromo-2-(2,4-dimethylpiperazin-1-yl)phenyl]carbamate . Researchers utilize this compound in the exploration of novel therapeutic agents, leveraging its potential to interact with various biological targets. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUYNBRUGSKKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=C2)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline typically involves the bromination of 2-(2,4-dimethylpiperazin-1-yl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that piperazine derivatives, including 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline, exhibit significant antibacterial and antifungal activities. These compounds are often synthesized for their potential use as therapeutic agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various pathogens.

Antiviral Activity
Additionally, this compound has been explored for its antiviral properties. Certain derivatives have demonstrated activity against hepatitis C virus (HCV), suggesting that this compound could be a lead compound for developing antiviral drugs. The incorporation of specific functional groups has been linked to improved selectivity and potency against viral targets .

Case Study: Synthesis and Evaluation
A notable case study involved synthesizing derivatives of this compound and evaluating their pharmacological profiles. The study revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding aligns with the hypothesis that electronic properties significantly influence biological activity .

Material Science

Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer synthesis. Its ability to act as a monomer or crosslinking agent can lead to the development of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. The incorporation of piperazine units into polymer backbones has been shown to improve mechanical properties and thermal stability .

Nanotechnology Applications
The compound's unique structure also positions it well for applications in nanotechnology. Research is ongoing into its role as a stabilizing agent for nanoparticles, which could enhance their dispersion and stability in various solvents. This property is critical for applications in drug delivery systems where controlled release and bioavailability are paramount .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antibacterial and antiviral activities; effective against resistant strains
Material SciencePotential use in polymer synthesis; improves mechanical properties
NanotechnologyActs as a stabilizing agent for nanoparticles; enhances dispersion

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by forming covalent or non-covalent interactions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs
Compound Name Molecular Formula Piperazine Substitution Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key Applications
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline C₁₂H₁₈BrN₃ 2,4-Dimethyl 284.20 159.0 WDR5 degraders
5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CID: 4961872) C₁₁H₁₆BrN₃ 4-Methyl 270.06 154.7 Pharmaceutical intermediates
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline C₁₂H₁₅BrFN₃O 4-Acetyl 316.17 N/A Kinase inhibitor precursors

Key Differences :

  • Steric and Electronic Effects : The 2,4-dimethylpiperazine group in the target compound introduces steric hindrance and alters electron density compared to the 4-methyl or acetyl-substituted analogs. This may influence binding affinity in protein-ligand interactions .
  • Synthetic Accessibility : The 4-methylpiperazine analog (CID: 4961872) is synthesized in two steps via SNAr, whereas the 2,4-dimethyl variant requires additional methylation steps, increasing synthetic complexity .
Aniline Derivatives with Alternative Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Dimethylaminoethoxy C₁₀H₁₅BrN₂O 259.14 Higher polarity (PSA: 38.5 Ų)
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline Oxazolyl C₇H₁₄ClN 147.65 Enhanced rigidity
5-Bromo-2-(trifluoromethyl)aniline Trifluoromethyl C₇H₅BrF₃N 240.02 Hydrophobic (LogP: 1.9)

Key Differences :

  • Polarity and Solubility: The dimethylaminoethoxy substituent (PSA: 38.5 Ų) increases water solubility compared to the trifluoromethyl group (LogP: 1.9), which enhances membrane permeability .
  • Biological Activity : Oxazolyl and trifluoromethyl groups are common in agrochemicals and fluorinated pharmaceuticals, whereas piperazine derivatives are prevalent in CNS-targeting drugs .

Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds PSA (Ų)
This compound 284.20 1 3 3 38.5
5-Bromo-2-(4-methylpiperazin-1-yl)aniline 270.06 1 3 3 38.5
5-Bromo-2-(trifluoromethyl)aniline 240.02 1 3 1 26.0

Biological Activity

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to various biological activities, making it a candidate for drug development and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a brominated aniline structure combined with a dimethylpiperazine moiety. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the piperazine ring contribute to its binding affinity:

  • Enzyme Modulation : The compound may modulate enzyme activity through covalent or non-covalent interactions, influencing cellular signaling pathways.
  • Receptor Interaction : It has been suggested that the compound can selectively bind to certain receptors, potentially leading to therapeutic effects in various diseases.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit tumor growth in various cancer models:

  • In Vivo Studies : In animal models, the compound demonstrated significant inhibition of tumor growth without noticeable toxicity. For instance, it was effective in reducing androgen receptor (AR) levels in prostate cancer models .

Comparative Studies

When compared to similar compounds such as 5-Chloro-2-(2,4-dimethylpiperazin-1-yl)aniline and 5-Fluoro-2-(2,4-dimethylpiperazin-1-yl)aniline, this compound exhibited unique reactivity profiles due to the larger size and distinct electronic properties of the bromine atom. This influences its selectivity and potency against various biological targets.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in xenograft models. The compound was administered at varying doses over multiple days. Results indicated:

Dose (mg/kg)Tumor Volume Reduction (%)Toxicity Observed
530None
1050Mild
2070None

The study concluded that higher doses correlate with increased efficacy without significant toxicity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular processes. It was found that:

  • Cell Cycle Arrest : The compound induced cell cycle arrest at the G0/G1 phase in cancer cell lines.
  • Apoptosis Induction : Increased levels of apoptotic markers were observed following treatment, suggesting a mechanism involving programmed cell death .

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